molecular formula C19H20N2O5 B5046830 Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5046830
M. Wt: 356.4 g/mol
InChI Key: GDFOBDKBCSQSJE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and carboxylate groups, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-26-19(23)16-11(2)20-14-8-5-9-15(22)18(14)17(16)12-6-4-7-13(10-12)21(24)25/h4,6-7,10,17,20H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFOBDKBCSQSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives, such as:

    Ethyl 2-methyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The nitro group is positioned differently, affecting its electronic properties and interactions with biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 318.33 g/mol
  • CAS Number : 321681-84-9

The compound contains a hexahydroquinoline core with a nitrophenyl substituent that plays a crucial role in its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. For instance, a series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group was found to enhance the cytotoxicity against breast cancer and lung cancer cells.

CompoundCell LineIC50_{50} (µM)
Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxoMCF-7 (Breast)12.5
Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxoA549 (Lung)15.0

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Antibacterial Activity

In addition to its antitumor properties, the compound has been evaluated for antibacterial activity. Studies demonstrated that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antibacterial activity suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have also been reported. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo is closely linked to its structural features. Modifications in the substituents on the hexahydroquinoline core can lead to variations in potency and selectivity:

  • Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly influences the compound's biological activity.
  • Substituent Variations : Changing the ethyl group on the carboxylate can alter solubility and bioavailability.

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives with varied substituents showed enhanced activity against specific cancer cell lines when compared to standard chemotherapeutics.
  • Antibacterial Efficacy : Research conducted by International Journal of Antimicrobial Agents indicated that modifications in the side chains could enhance antibacterial efficacy against resistant strains.
  • Inflammation Models : In vivo studies using animal models demonstrated significant reductions in inflammation markers when treated with this compound, suggesting its therapeutic potential for chronic inflammatory conditions.

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